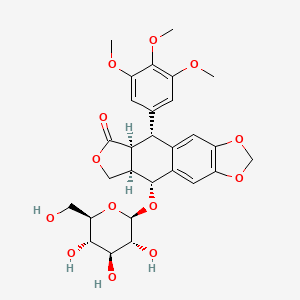

Picropodophyllin-|A-D-glucoside

Beschreibung

Overview of Lignans (B1203133) and Cyclolignans in Natural Product Chemistry

Lignans are a large and diverse class of secondary metabolites found in a wide array of plants. wikipedia.org They are formed by the oxidative dimerization of two phenylpropanoid units. wikipedia.org These compounds play crucial roles in plant defense mechanisms against herbivores and microorganisms. nih.gov Within the broader category of lignans, cyclolignans are characterized by the formation of a ring structure involving the side chains of the phenylpropanoid units. This cyclization leads to a more rigid and complex three-dimensional structure, which often correlates with specific biological activities. nih.gov The aryltetralin-type lignans, to which podophyllotoxin (B1678966) and its derivatives belong, have garnered considerable interest due to their significant biological properties. cabidigitallibrary.orgscienceopen.com

Structural Context of Podophyllotoxin, Picropodophyllin (B173353), and Glucoside Derivatives

At the core of the discussion around Picropodophyllin-β-D-glucoside are its parent lignans, podophyllotoxin and its epimer, picropodophyllin. Podophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) isolated from the rhizomes and roots of plants from the Podophyllum and Dysosma genera. scienceopen.comresearchgate.net Its structure consists of a tetracyclic core. Picropodophyllin is a stereoisomer of podophyllotoxin, differing in the configuration at the C-2 and C-3 positions of the lactone ring, resulting in a cis-fused γ-lactone as opposed to the trans-fusion in podophyllotoxin. nih.gov

The addition of a glucoside (a glucose derivative) to these core structures gives rise to glucoside derivatives. A key example found in nature is 4'-demethylpodophyllotoxin-4-O-β-D-glucoside, which has been isolated from Dysosma versipellis. innerpath.com.au While specific research on Picropodophyllin-β-D-glucoside is limited, it is identified as a podophyllotoxin glucoside isolated from Chinese medicinal plants. nih.gov This suggests a structure where a β-D-glucose unit is attached to the picropodophyllin aglycone.

Significance of Glycosylation in Natural Product Structure and Bioactivity

Glycosylation, the enzymatic process of attaching carbohydrate moieties to other molecules, is a fundamental mechanism in natural product chemistry that significantly influences the properties of a compound. cabidigitallibrary.orgnih.gov The addition of a sugar unit, such as glucose, can dramatically alter a molecule's water solubility, stability, and pharmacokinetic profile. nih.gov In many cases, glycosylation is a crucial determinant of a natural product's biological activity. It can affect how the molecule interacts with biological targets, and in some instances, the sugar moiety itself is directly involved in the biological function. scienceopen.comnih.gov For example, in the case of podophyllotoxin derivatives, glycosylation at the C-4 position has been a key strategy in the development of clinically used anticancer drugs like etoposide (B1684455) and teniposide (B1684490), which are derived from the glycoside of 4'-demethylepipodophyllotoxin (B1664165). nih.gov

Historical Context of Picropodophyllin-Related Research

Research into podophyllotoxin and its related compounds has a long history, with podophyllotoxin itself being first isolated in 1880. scienceopen.com Its potent cytotoxic effects led to its investigation as an anticancer agent, but its toxicity limited its clinical use. researchgate.net This spurred research into synthesizing derivatives with improved therapeutic profiles, leading to the development of etoposide and teniposide in the mid-20th century. scienceopen.com

Picropodophyllin, the epimer of podophyllotoxin, has also been a subject of significant research. It has been investigated for its potential as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a target implicated in the growth and survival of various cancer cells. nih.govnih.gov Numerous studies have explored the cytotoxic and antineoplastic activities of picropodophyllin both in vitro and in vivo. nih.govnih.gov The exploration of glycosylated derivatives of picropodophyllin is a more recent area of interest, driven by the success of glycosylation in modifying the properties of podophyllotoxin.

Defining the Research Focus on Picropodophyllin-β-D-glucoside

The primary research focus on Picropodophyllin-β-D-glucoside centers on its identity as a naturally occurring glycoside of the bioactive lignan, picropodophyllin. Key areas of investigation would include its isolation from natural sources, elucidation of its precise chemical structure through spectroscopic methods, and the evaluation of its biological activities, particularly its cytotoxic properties. Given the known biological activities of its parent compound and other related lignan glycosides, research into Picropodophyllin-β-D-glucoside aims to understand how the addition of a glucose molecule to the picropodophyllin scaffold modulates its chemical and biological characteristics. While detailed published research specifically on Picropodophyllin-β-D-glucoside is not abundant, the existing knowledge on related compounds provides a strong framework for its scientific exploration.

Eigenschaften

Molekularformel |

C28H32O13 |

|---|---|

Molekulargewicht |

576.5 g/mol |

IUPAC-Name |

(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14-,19+,20+,21+,22+,23-,24+,25-,28-/m0/s1 |

InChI-Schlüssel |

NXVJTGLCCSFGAT-AWXBQYDWSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization of Picropodophyllin Glucosides

Classical Approaches to Glycoside Synthesis in Lignan (B3055560) Chemistry

The synthesis of lignan glucosides, including derivatives of podophyllotoxin (B1678966), has traditionally relied on well-established chemical methods. nih.govdovepress.com A common strategy involves the reaction of a protected sugar with the lignan aglycone. For instance, the synthesis of podophyllotoxin glucoside derivatives often starts with the preparation of a suitably protected glucose donor. nih.govdovepress.com

A typical procedure begins with the acetylation of D-glucose to form 1,2,3,4,6-penta-O-acetyl-α/β-D-glucopyranose. nih.govdovepress.com This peracetylated sugar is then selectively de-O-acetylated at the anomeric position to yield 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose, which serves as the glycosyl donor. nih.govdovepress.com This donor can then be coupled with the lignan aglycone, such as podophyllotoxin or its derivatives, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃•Et₂O). dovepress.com The final step involves the removal of the acetyl protecting groups, typically using a base like sodium methoxide (B1231860), to yield the desired glucoside. dovepress.com

While effective, these classical methods can sometimes lack stereoselectivity, leading to mixtures of anomers (α and β isomers) at the newly formed glycosidic linkage. The separation of these isomers can be a challenging aspect of these synthetic routes.

Stereoselective Glycosylation Methods for Picropodophyllin (B173353) Derivatives

Achieving high stereoselectivity in glycosylation is a significant challenge in carbohydrate chemistry, as the configuration of the anomeric linkage is crucial for the biological function of glycoconjugates. researchgate.netchemrxiv.org Various methods have been developed to control the stereochemical outcome of glycosylation reactions. researchgate.netharvard.edunih.gov

One approach involves the use of neighboring group participation, where a substituent at the C-2 position of the glycosyl donor directs the stereochemical outcome of the reaction. For example, an acyl group at C-2 can participate in the reaction to favor the formation of a 1,2-trans-glycosidic linkage.

Catalyst-controlled glycosylation is an emerging field that aims to dictate the stereoselectivity of the reaction through the use of specific catalysts. harvard.edu For instance, certain bis-thiourea catalysts have been shown to promote β-selective glycosylation reactions under mild conditions. harvard.edu Other strategies include intramolecular aglycon delivery (IAD), where the aglycone is temporarily tethered to the glycosyl donor to control the approach of the acceptor alcohol. researchgate.net The choice of glycosyl donor, acceptor, promoter, and reaction conditions all play a critical role in determining the stereoselectivity of the glycosylation. researchgate.netnih.gov

"Click Chemistry" and Other Modern Conjugation Strategies for Picropodophyllin Glycoconjugates

Modern synthetic methods, particularly "click chemistry," have revolutionized the synthesis of complex glycoconjugates. nih.govnih.gov Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. youtube.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov

Synthesis of 1,2,3-Triazole-Linked Picropodophyllin Glycoconjugates

The CuAAC reaction is a powerful tool for linking a picropodophyllin moiety to a sugar unit via a triazole linker. nih.gov This strategy involves preparing an azide-functionalized picropodophyllin derivative and an alkyne-functionalized sugar, or vice versa. The subsequent "clicking" of these two components in the presence of a copper(I) catalyst affords the desired 1,2,3-triazole-linked glycoconjugate with high efficiency. nih.govnih.gov This method offers several advantages, including mild reaction conditions and high yields. youtube.comnih.gov The resulting triazole ring is not just a linker but can also participate in biological interactions. nih.gov

Preparation of Specific Disaccharide and Trisaccharide Conjugates

The synthesis of more complex glycoconjugates, such as those containing disaccharides or trisaccharides, can also be achieved using a combination of classical and modern synthetic techniques. The assembly of the oligosaccharide portion often requires careful planning of protecting group strategies to allow for the sequential addition of sugar units. Once the desired oligosaccharide is synthesized, it can be conjugated to the picropodophyllin core using methods like the click chemistry approach described above.

Chemical Modifications and Analogue Preparation of the Glucoside Moiety

Modification of the glucoside portion of picropodophyllin-β-D-glucoside can lead to the generation of a diverse range of analogues with potentially altered properties. nih.govnih.gov These modifications can involve the introduction of various functional groups onto the sugar ring.

Acetylated and Butyrylated Glycosides

A common modification is the acylation of the hydroxyl groups of the glucose moiety. dovepress.com Acetylated and butyrylated derivatives of picropodophyllin glucosides can be readily prepared by treating the parent glucoside with the corresponding acylating agent, such as acetic anhydride (B1165640) or butyric anhydride, in the presence of a suitable catalyst or base. These modifications can influence the physicochemical properties of the parent compound. nih.gov For example, peracetylation of a glucoside derivative of podophyllotoxin has been shown to affect its solubility. nih.gov

Table 1: Synthesis of Podophyllotoxin Glucoside Derivatives

| Compound | R1 | R2 | Yield (%) |

| 6a | H | Ac | 58-62 |

| 6b | OMe | Ac | 58-62 |

| 6c | H | H | 78-80 |

| 6d | OMe | H | 78-80 |

Data sourced from a study on the synthesis of glucoside derivatives of podophyllotoxin. dovepress.com

4'-O-Demethylated Glucoside Derivatives

The synthesis of 4'-O-demethylated glucoside derivatives of picropodophyllin is of significant interest, drawing parallels to the synthesis of etoposide (B1684455), a clinically important anticancer agent derived from podophyllotoxin. The general strategy involves either the glycosylation of a pre-demethylated aglycone or the demethylation of a picropodophyllin glucoside.

One plausible synthetic pathway involves the demethylation of picropodophyllin at the 4'-position to yield 4'-demethylpicropodophyllin. This intermediate can then be glycosylated. The demethylation of the parent lignan, podophyllotoxin, to 4'-demethylepipodophyllotoxin (B1664165) is a known process and can be achieved using various reagents. A common method for demethylation involves treating the starting material with a combination of methanesulfonic acid and D,L-methionine or dimethyl sulfide.

Following the generation of the 4'-demethylated aglycone, the next crucial step is glycosylation. This is typically achieved by reacting the aglycone with a protected glucosyl donor, such as acetobromo-α-D-glucose, in the presence of a promoter. The use of protecting groups on the sugar moiety is essential to control the regioselectivity and stereoselectivity of the glycosylation reaction. Subsequent deprotection of the acetyl groups from the glucose moiety yields the final 4'-O-demethylated glucoside derivative.

An alternative approach is to first synthesize the picropodophyllin glucoside and then perform the demethylation at the 4'-position. However, this route may present challenges in terms of selectivity, as the glycosidic bond and other functional groups in the molecule must remain intact during the demethylation process.

Below is a data table summarizing a representative synthetic approach for a related 4'-O-demethylated podophyllotoxin glucoside, which can be considered a model for the synthesis of the corresponding picropodophyllin derivative.

Table 1: Representative Synthesis of a 4'-O-Demethylated Podophyllotoxin Glucoside Derivative

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Podophyllotoxin | Methanesulfonic acid, D,L-methionine, water | 4'-Demethylepipodophyllotoxin |

| 2 | 4'-Demethylepipodophyllotoxin, Acetobromo-α-D-glucose | Silver carbonate, Dichloromethane | 4'-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4'-demethylepipodophyllotoxin |

| 3 | 4'-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4'-demethylepipodophyllotoxin | Sodium methoxide in methanol | 4'-O-Demethylepipodophyllotoxin-β-D-glucoside (Etoposide) |

Conversion Pathways between Picropodophyllin and its Glucoside Forms

The interconversion between picropodophyllin and its glucoside forms involves the formation and cleavage of the glycosidic bond. These transformations can be achieved through both chemical and enzymatic methods.

Formation of the Glycosidic Bond (Glycosylation):

The formation of a picropodophyllin glucoside from picropodophyllin involves a glycosylation reaction. Chemically, this is typically carried out by reacting picropodophyllin with an activated glucose donor. The hydroxyl group at the C-4 position of picropodophyllin acts as the nucleophile, attacking the anomeric carbon of the glucose donor. To ensure the desired stereochemistry (α or β) and prevent unwanted side reactions, the hydroxyl groups of the glucose donor are usually protected with groups like acetates, which are removed in a final step.

Enzymatic glycosylation offers a highly selective alternative to chemical synthesis. nih.gov Glucosyltransferases are enzymes that can catalyze the transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule like picropodophyllin. nih.gov This method often proceeds with high regioselectivity and stereoselectivity under mild reaction conditions. While specific glucosyltransferases for picropodophyllin have not been extensively reported, enzymes that glycosylate other natural products with similar phenolic structures could potentially be adapted for this purpose. nih.govnih.govmdpi.com

Cleavage of the Glycosidic Bond (Hydrolysis):

The conversion of a picropodophyllin glucoside back to picropodophyllin and glucose is a hydrolysis reaction. This can be achieved chemically through acid-catalyzed hydrolysis. youtube.com The glycosidic oxygen is protonated under acidic conditions, making the aglycone a better leaving group. Subsequent attack by water on the anomeric carbon leads to the cleavage of the glycosidic bond. The rate and mechanism of hydrolysis can be dependent on the pH of the solution. chemrxiv.orgchemrxiv.org

Enzymatic hydrolysis is mediated by glycosidases (or glucosidases), which specifically cleave glycosidic bonds. nih.gov β-glucosidases, for example, would hydrolyze a β-glycosidic linkage in a picropodophyllin-β-D-glucoside. This process is highly specific and occurs under physiological conditions. The presence of such enzymes in biological systems can play a role in the metabolism and activation of glycosylated compounds. nih.gov

Biosynthesis and Natural Occurrence of Picropodophyllin Glucosides

Plant Sources of Podophyllotoxin (B1678966) and its Glycosides (e.g., Podophyllum species, Dysosma versipellis)

Picropodophyllin-β-D-glucoside is a naturally occurring lignan (B3055560) glucoside found in a variety of plant species. medchemexpress.com Lignans (B1203133) are a class of phytoestrogens abundantly present in plants, serving various physiological roles due to their structural diversity. nih.gov The most well-known sources of picropodophyllin (B173353) and its parent compound, podophyllotoxin, belong to the Berberidaceae family. nih.govmdpi.com

Species of the genus Podophyllum are primary sources. For instance, Podophyllum hexandrum (also known as Himalayan May Apple) and Podophyllum peltatum (American Mayapple) are widely recognized for their significant content of these compounds. mdpi.comresearchgate.net The rhizomes and roots of these plants are particularly rich in podophyllotoxin and its glucosides. researchgate.net Podophyllum hexandrum, in particular, is noted for containing high concentrations of podophyllotoxin. mdpi.com

Another significant genus is Dysosma, with Dysosma versipellis being a notable example. tmrjournals.comnih.gov This plant, endemic to China, has a long history of use in traditional medicine and its rhizomes are a known source of various lignans, including podophyllotoxin and its derivatives. tmrjournals.comnih.govnih.gov Research has identified picropodophyllin as one of the lignans present in Dysosma versipellis. tmrjournals.com

Beyond these primary genera, podophyllotoxin and its related compounds have been isolated from a wide array of other plant families, including Apiaceae, Cupressaceae, Linaceae, and Rutaceae, demonstrating a broad distribution in the plant kingdom. mdpi.com

The table below summarizes some of the key plant sources for podophyllotoxin and its glucosides.

| Genus | Species | Family | Common Name | Primary Plant Part |

| Podophyllum | hexandrum | Berberidaceae | Himalayan May Apple | Rhizome, Roots researchgate.net |

| Podophyllum | peltatum | Berberidaceae | American Mayapple | Rhizome mdpi.com |

| Dysosma | versipellis | Berberidaceae | - | Rhizome tmrjournals.comnih.gov |

| Sinopodophyllum | hexandrum | Berberidaceae | - | - medchemexpress.com |

Enzymatic Glycosylation Pathways for Lignan Biosynthesis

The biosynthesis of lignan glucosides, including picropodophyllin-β-D-glucoside, is a multi-step process that culminates in a crucial glycosylation step. This final modification is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.org These enzymes facilitate the transfer of a sugar moiety, typically glucose from a UDP-glucose donor, to the lignan aglycone. frontiersin.orgfrontiersin.org This process, known as glycosylation, is vital for the stability, water-solubility, and storage of these compounds within the plant cell. frontiersin.orgfrontiersin.org

The general biosynthetic pathway for lignans begins with the phenylpropanoid pathway, which produces the precursor, coniferyl alcohol. nih.govnih.gov Two molecules of coniferyl alcohol then undergo oxidative coupling to form pinoresinol (B1678388). nih.govnih.gov From pinoresinol, a series of enzymatic reactions, including reductions and dehydrogenations, lead to the formation of various lignan skeletons. nih.gov For instance, pinoresinol can be sequentially reduced to lariciresinol (B1674508) and then to secoisolariciresinol. nih.gov

The final step in the formation of many bioactive lignans is their glycosylation. UGTs exhibit specificity for both the lignan substrate (aglycone) and the sugar donor. frontiersin.org For example, studies on Isatis indigotica have identified specific UGTs, such as IiUGT71B5a and IiUGT71B5b, that catalyze the glycosylation of pinoresinol. frontiersin.org Similarly, in the biosynthesis of lariciresinol glycosides in the same plant, IiUGT4 has been identified as the key enzyme responsible for the glycosylation of lariciresinol. frontiersin.org While the specific UGT responsible for the glycosylation of picropodophyllin has not been definitively identified in all source plants, the general mechanism involving UGTs is well-established for lignan biosynthesis. nih.govfrontiersin.org

Precursor Identification and Metabolic Flux in Glucoside Formation

The formation of picropodophyllin-β-D-glucoside is intricately linked to the broader lignan biosynthetic pathway. The primary precursor for the vast majority of lignans is coniferyl alcohol, which is synthesized via the phenylpropanoid pathway. nih.govnih.gov This pathway starts with the amino acid phenylalanine and proceeds through a series of intermediates including cinnamic acid, p-coumaric acid, and ferulic acid. nih.govnih.gov

Two molecules of coniferyl alcohol are then coupled to form the first true lignan, pinoresinol. nih.gov From this central intermediate, the pathway branches to produce a diverse array of lignans. Deoxypodophyllotoxin is considered a key precursor in the biosynthesis of both podophyllotoxin and β-peltatin. d-nb.info Picropodophyllin is a stereoisomer of podophyllotoxin, differing in the configuration at one of its chiral centers. wikipedia.org Therefore, the metabolic flux towards picropodophyllin glucoside formation is dependent on the pool of its immediate aglycone precursor, picropodophyllin, which in turn is derived from the central lignan pathway.

The final step, the addition of a glucose molecule, is controlled by the activity of specific UDP-glycosyltransferases (UGTs) and the availability of the sugar donor, UDP-glucose. nih.govfrontiersin.org The efficiency of this glycosylation step can significantly influence the accumulation of the final glucoside product. For example, in Forsythia koreana cell cultures, it was observed that the majority of lignans, such as pinoresinol and matairesinol, accumulate in their glucoside forms, indicating a high flux through the glycosylation step. researchgate.net This suggests that the enzymatic machinery for glycosylation is highly active, pulling the equilibrium towards the formation of the more stable and storable glucoside forms.

Factors Influencing Glucoside Biosynthesis (e.g., light, temperature, nutrients)

The biosynthesis of lignan glucosides is a complex process that can be influenced by a variety of environmental factors, including light and temperature. These factors can impact plant growth and development, as well as the regulation of secondary metabolic pathways. nih.govmdpi.com

Temperature: Temperature is another key environmental factor that influences plant growth and metabolism. researchgate.netmdpi.com Extreme temperatures, both high and low, can induce stress in plants and alter their metabolic profiles. mdpi.comresearchgate.net For instance, high night temperatures have been shown to decrease photosynthesis in sorghum plants. researchgate.net While specific studies on the direct effect of temperature on picropodophyllin glucoside biosynthesis are limited, it is known that temperature affects the activity of enzymes involved in metabolic pathways. mdpi.com Therefore, it is plausible that temperature fluctuations could modulate the activity of enzymes in the lignan biosynthetic pathway, thereby affecting the final yield of picropodophyllin glucoside.

Isolation and Characterization Techniques from Natural Sources

The extraction and identification of picropodophyllin-β-D-glucoside from its natural plant sources involve a series of sophisticated laboratory techniques.

Isolation: The initial step is typically the extraction of the compound from the plant material, often the rhizomes or roots. amrita.edu This is commonly achieved using solvents of varying polarities. plantarchives.org Given that picropodophyllin-β-D-glucoside is a glycoside, it possesses both polar (the glucose moiety) and less polar (the lignan aglycone) regions, influencing its solubility.

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, must be purified. researchgate.net Chromatographic techniques are the cornerstone of this purification process. plantarchives.orgresearchgate.net Column chromatography, using stationary phases like silica (B1680970) gel, is a common method for the initial fractionation of the extract. researchgate.net Further purification to isolate the pure compound often requires more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC). hw.ac.uk

Characterization: Once the compound is isolated in a pure form, its chemical structure must be elucidated. This is accomplished through a combination of spectroscopic methods.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem MS (MS/MS) are invaluable for determining the molecular weight of the compound and providing information about its fragmentation pattern, which aids in structural identification. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most powerful techniques for determining the precise structure of an organic molecule. researchgate.netuliege.be These methods provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure of picropodophyllin-β-D-glucoside and its stereochemistry. uliege.be

The combination of these isolation and characterization techniques is essential for the unequivocal identification of picropodophyllin-β-D-glucoside from natural sources.

Molecular and Cellular Mechanisms of Action

Interference with Microtubule Dynamics and Mitotic Arrest

In addition to its effects on the IGF-1R pathway, picropodophyllin (B173353) also exerts significant influence on the cellular machinery of cell division by interfering with microtubule dynamics. amegroups.orgselleckchem.com

A characteristic outcome of treating cancer cells with picropodophyllin is the accumulation of cells in the G2/M phase of the cell cycle. amegroups.orgselleckchem.comnih.gov This cell cycle arrest prevents cells from proceeding through mitosis, ultimately inhibiting cell division. This effect has been observed in various cancer cell lines and contributes to the compound's anti-proliferative activity. nih.gov

The induction of G2/M arrest by picropodophyllin is directly linked to its ability to interfere with microtubule dynamics. amegroups.orgselleckchem.com Intriguingly, this effect has been shown to be independent of its IGF-1R inhibitory activity. amegroups.orgselleckchem.com Picropodophyllin causes the depolymerization of microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation during mitosis. amegroups.orgselleckchem.com By disrupting microtubule assembly, picropodophyllin prevents the formation of a functional mitotic spindle, leading to mitotic arrest and, in many cases, subsequent cell death. amegroups.orgselleckchem.com This IGF-1R-independent mechanism represents a distinct and crucial aspect of picropodophyllin's anti-cancer profile.

| Mechanism | Primary Target | Cellular Outcome | Reference |

|---|---|---|---|

| IGF-1R Pathway Inhibition | IGF-1R | Inhibition of autophosphorylation, downstream signaling (PI3K/Akt, MAPK/ERK), and receptor downregulation | nih.gov, mdpi.com, nih.gov, wikipedia.org |

| Interference with Microtubule Dynamics | Microtubules | Microtubule depolymerization, G2/M phase arrest | amegroups.org, selleckchem.com, nih.gov |

Induction of Programmed Cell Death Pathways (Apoptosis, Mitotic Catastrophe)

Picropodophyllin-β-D-glucoside (PPP) is a compound that has been shown to induce programmed cell death in various cancer cell lines. nih.govnih.gov This process, primarily through apoptosis and mitotic catastrophe, is a key mechanism of its anti-tumor activity. nih.govnih.gov

Apoptosis, or programmed cell death, is a naturally occurring process that eliminates damaged or unwanted cells. PPP has been observed to trigger apoptosis in a dose-dependent manner in several cancer cell types, including rhabdomyosarcoma and T lymphoblastic leukemia/lymphoma. nih.govnih.gov For instance, in rhabdomyosarcoma cells, increasing concentrations of PPP led to a significant rise in the percentage of late apoptotic cells. nih.gov Similarly, studies on T-LBL cell lines, Jurkat and Molt-3, demonstrated that PPP efficiently induced apoptotic cell death. nih.gov

Mitotic catastrophe is a form of cell death that occurs during mitosis, often triggered by agents that disrupt the mitotic spindle. PPP has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic arrest and subsequent cell death. nih.gov This effect is linked to the ability of PPP to depolymerize microtubules, which are essential components of the mitotic spindle. nih.gov

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis

Recent studies have highlighted the role of reactive oxygen species (ROS) in PPP-induced apoptosis. In human prostate cancer cells (DU145 and LNCaP), PPP was found to induce apoptosis and block the cell cycle, effects that were mediated by the production of ROS. nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis. The generation of ROS by PPP appears to be a critical step in its apoptotic signaling pathway in certain cancer types. nih.gov

Caspase-Dependent and Caspase-Independent Cell Death Mechanisms

The induction of apoptosis by PPP can occur through both caspase-dependent and caspase-independent pathways. Caspases are a family of proteases that play a central role in the execution phase of apoptosis.

In hepatocellular carcinoma cells, PPP was found to exert its apoptotic effect in a caspase-dependent manner through the mitochondrial pathway. nih.gov This involved the release of cytochrome c from the mitochondria, which in turn activated caspase-9 and caspase-3. nih.gov Treatment with PPP led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio, which favors apoptosis. nih.gov Similarly, in esophageal squamous cell carcinoma cells, picropodophyllotoxin, an epimer of podophyllotoxin (B1678966), was shown to increase the activity of multiple caspases, including caspase-1, -3, -4, -5, -6, -7, -8, and -9. nih.gov

Conversely, in pemetrexed-resistant malignant pleural mesothelioma cell lines, PPP induced a caspase-independent form of cell death. nih.govamegroups.org This suggests that the mechanism of PPP-induced cell death can vary depending on the cell type and its specific molecular characteristics. nih.gov

Impact on Cell Cycle Progression and Regulation

A consistent finding across numerous studies is the profound impact of Picropodophyllin-β-D-glucoside on cell cycle progression, most notably causing an arrest in the G2/M phase. nih.govnih.govresearchgate.net This G2/M arrest prevents cancer cells from proceeding through mitosis and dividing, ultimately leading to cell death. nih.gov

For example, treatment of brain-seeking breast cancer cells (231Br and BT474Br3) with PPP resulted in a significant increase of cells in the G2/M phase. researchgate.net A similar G2/M phase accumulation was observed in diffuse large B-cell lymphoma (DLBCL) cell lines after just one hour of treatment with PPP. nih.gov In pemetrexed-resistant malignant pleural mesothelioma cells, PPP induced a G2/M phase arrest in the 211H/PEM cell line, while it caused a sub-G1 arrest in H2452/PEM cells. nih.govamegroups.org

The mechanism behind this G2/M arrest is linked to the disruption of microtubule dynamics. nih.gov PPP has been shown to depolymerize microtubules, which are crucial for the formation of the mitotic spindle. nih.gov This interference with spindle formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual cell death through mitotic catastrophe. nih.gov Interestingly, this effect on microtubules appears to be independent of its well-known inhibitory action on the Insulin-like Growth Factor-1 Receptor (IGF-1R). nih.govnih.gov

Furthermore, the cell cycle arrest induced by PPP is associated with alterations in key regulatory proteins. In T lymphoblastic leukemia/lymphoma cells, PPP-induced cell cycle arrest was linked to changes in downstream target proteins. nih.gov Studies have also shown that PPP treatment leads to an activation of Cyclin-dependent kinase 1 (CDK1) in complex with cyclin B1, a key regulator of the G2/M transition and mitosis. nih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT) Pathways

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer progression and metastasis. While direct studies on the effect of Picropodophyllin-β-D-glucoside on EMT pathways are limited, its known molecular targets suggest a potential modulatory role.

The Insulin-like Growth Factor-1 Receptor (IGF-1R), a primary target of PPP, is known to be involved in signaling pathways that can promote EMT. For instance, in breast cancer, the IGF-1R/FOXP3/β-catenin signaling pathway has been shown to promote tumor growth, migration, and invasion. researchgate.net By inhibiting IGF-1R, PPP could potentially disrupt these pro-EMT signals.

Furthermore, the generation of reactive oxygen species (ROS), as observed with PPP treatment in some cancer cells, is a known modulator of EMT. nih.govnih.gov ROS can influence the expression of key EMT-related transcription factors and signaling pathways. nih.gov Therefore, the ROS production induced by PPP could contribute to an anti-EMT effect. nih.gov

It is important to note that while the mechanistic links exist, further research is required to specifically elucidate and confirm the direct impact of Picropodophyllin-β-D-glucoside on EMT pathways in various cancer models.

Other Biological Targets and Cellular Processes (e.g., anti-angiogenesis in preclinical models)

Beyond its effects on apoptosis and the cell cycle, Picropodophyllin-β-D-glucoside has been shown to inhibit angiogenesis, the formation of new blood vessels, in preclinical models. nih.gov Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.

In a mouse model of choroidal neovascularization (CNV), a condition involving abnormal blood vessel growth in the eye, treatment with PPP significantly reduced the area of CNV. nih.govnih.gov This anti-angiogenic effect was associated with a decrease in the levels of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. nih.govnih.gov In cultured retinal pigment epithelial cells, PPP was shown to block the IGF-1-induced secretion of VEGF by reducing the transcriptional activity of the VEGF promoter. nih.govnih.gov

Preclinical Biological Evaluation in Vitro and in Vivo Studies for Mechanistic Insights

Cell Line Sensitivity and Antiproliferative Effects

PPP has demonstrated potent antiproliferative effects across a variety of cancer cell lines. In rhabdomyosarcoma (RMS), a common soft tissue tumor in children, PPP effectively inhibits cell proliferation in both embryonal (ERMS) and alveolar (ARMS) subtypes. nih.govnih.govresearchgate.net Studies have shown that PPP can arrest the growth of human RMS cell lines, RH30 and RD, with an IC50 value of approximately 0.1 μM. nih.gov The RD cells exhibited greater sensitivity to lower doses of the inhibitor. nih.gov

In uveal melanoma, PPP was found to be more effective at killing cancer cells than other established antitumor agents across four different cell lines (OCM-1, OCM-3, OCM-8, and 92-1), with IC50 values below 0.05 microM. nih.govnih.gov Furthermore, in human lung cancer cell lines, PPP not only inhibited cell proliferation but also reduced cell invasion. nih.gov

A key characteristic of PPP's action is the induction of G2/M phase cell cycle arrest in tumor cells. nih.govresearchgate.netnih.gov This effect has been observed in RMS and other cancer cell lines and distinguishes PPP from other molecules that directly target the Insulin-like Growth Factor-1 Receptor (IGF-1R). nih.govresearchgate.netnih.gov

Studies in Chemoresistant Cell Models

A significant area of investigation has been the effect of PPP on cancer cells that have developed resistance to standard chemotherapeutic agents. Research has shown that PPP can overcome chemoresistance in certain cancer types.

In a study on pemetrexed-resistant malignant pleural mesothelioma (MPM) cell lines, PPP was found to be cytotoxic. nih.gov This effect was attributed to the inhibition of microtubule formation and the induction of aberrant mitosis, rather than solely through its known mechanism of IGF-1R inhibition. nih.gov

Similarly, in oxaliplatin-resistant colorectal cancer (CRC) HCT116 cells, PPP has been shown to enhance the efficacy of oxaliplatin. nih.gov While no studies have specifically addressed the combination of PPP with chemotherapy in CRC, research in other cancers has shown promising results. For instance, in rhabdomyosarcoma cells, PPP increased sensitivity to vincristine (B1662923) and cisplatin. nih.gov Another study reported that PPP enhanced the cytotoxic effects of doxorubicin (B1662922) in doxorubicin-resistant osteosarcoma cell lines. nih.gov

Mechanistic Investigations in Specific Cancer Cell Lines

Detailed mechanistic studies in various cancer cell lines have revealed multifaceted actions of PPP.

Glioblastoma: In human glioblastoma (GB) cell lines, PPP inhibits growth and reduces the phosphorylation of both IGF-1R and its downstream signaling protein, AKT. nih.gov

Uveal Melanoma: In uveal melanoma cell lines, PPP's primary mechanism is the potent inhibition of IGF-1R activity. nih.govnih.gov

Rhabdomyosarcoma: In RMS cell lines, PPP not only inhibits proliferation but also cell migration and adhesion. nih.govresearchgate.net Mechanistically, it attenuates the phosphorylation of MAPK and induces cell cycle arrest in the G2/M phase. nih.govnih.govresearchgate.net

Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cells, PPP has been shown to suppress proliferation. nih.gov Studies have also investigated its synergistic effects with other targeted therapies. nih.gov

Multiple Myeloma: In multiple myeloma (MM) cells, IGF-1 is a significant survival factor. nih.govnih.gov PPP, as an IGF-1R inhibitor, has demonstrated potent anti-myeloma activity in both human MM cell lines and murine 5TMM models. nih.gov It has been shown to synergistically sensitize MM cells to other therapeutic agents by decreasing cell viability and enhancing apoptosis. nih.govnih.gov

Interestingly, further research has uncovered a novel, IGF-1R-independent mechanism of action for PPP. It has been found to cause mitotic arrest and catastrophe by depolymerizing microtubules. nih.gov This effect is rapid and is not a direct result of PPP's impact on β-tubulin or key mitotic regulators like CyclinB/CDK1, Aurora A, Plk1, or Eg5. nih.gov

In Vivo Xenograft and Allograft Models: Focus on Molecular Responses and Pathway Inhibition

The antitumor effects of PPP have been confirmed in various in vivo models.

In xenograft models of rhabdomyosarcoma, mice treated with PPP exhibited smaller tumors and a significant decrease in tumor cell seeding into the bone marrow. nih.govnih.govresearchgate.net Similarly, in uveal melanoma xenografts, oral administration of PPP led to total growth inhibition of the tumors. nih.govnih.gov For glioblastoma, PPP treatment resulted in dramatic tumor regression in both subcutaneous and intracerebral xenografts, indicating its ability to cross the blood-brain barrier. nih.gov In a mouse lung tumor model, aerosolized PPP significantly decreased both tumor multiplicity and tumor load. nih.gov

Analysis of Tumor Microenvironment Changes

Preclinical studies have also shed light on how PPP affects the tumor microenvironment. In uveal melanoma xenografts, PPP treatment was shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. nih.govnih.gov This suggests that PPP can inhibit the formation of new blood vessels that supply the tumor.

Molecular Biomarker Analysis in Preclinical Animal Tissues

Analysis of tumor tissues from preclinical animal models has provided further molecular insights into PPP's mechanism of action. In a mouse lung tumor model, treatment with PPP led to an increase in cleaved caspase-3, a marker of apoptosis, and a decrease in Ki-67, a marker of proliferation. nih.gov In uveal melanoma xenografts, Western blotting of tumor samples confirmed a decrease in IGF-1R expression following oral PPP treatment. nih.gov Furthermore, in rhabdomyosarcoma-bearing mice, PPP treatment was associated with attenuated MAPK phosphorylation. nih.govresearchgate.net

Synergistic Effects with Other Research Agents in Preclinical Models

PPP has shown synergistic or additive effects when combined with other anticancer agents in preclinical studies.

In rhabdomyosarcoma cell lines, PPP increased the sensitivity to the chemotherapeutic agents vincristine and cisplatin. nih.govnih.govresearchgate.net In multiple myeloma, PPP synergistically sensitized human and murine myeloma cells to the BH3-mimetics ABT-737 and ABT-199, leading to decreased cell viability and enhanced apoptosis. nih.govnih.gov This combination was also effective in vivo, reducing tumor burden and prolonging survival in a mouse model. nih.govnih.gov

For hepatocellular carcinoma, the combination of PPP and sorafenib, a multikinase inhibitor, synergistically suppressed the proliferation and motility of HCC cells. nih.gov This combination also markedly suppressed proliferation and induced apoptosis in human umbilical vein endothelial cells (HUVECs), suggesting a potent anti-angiogenic effect. nih.gov In pemetrexed-resistant malignant pleural mesothelioma models, combining PPP with vinorelbine (B1196246) had a synergistic effect in the resistant cell lines but not in the parental lines. nih.gov

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picropodophyllin (B173353) Glucosides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For podophyllotoxin (B1678966) derivatives, 3D-QSAR models have been instrumental in understanding the structural requirements for their cytotoxic and tubulin-targeting activities.

While specific QSAR models exclusively for Picropodophyllin-β-D-glucoside are not extensively documented in publicly available research, studies on related podophyllotoxin derivatives provide valuable insights. For instance, 3D-QSAR analyses have been performed on series of podophyllotoxin-dioxazole combinations as tubulin targeting anticancer agents. These models help in identifying the key steric and electronic features of the molecules that are crucial for their biological activity. The insights gained from such models can be extrapolated to understand how the addition of a β-D-glucoside moiety at the C4 position of picropodophyllin might influence its interaction with biological targets. The glycosylation is known to affect properties like solubility and bioavailability, which are important parameters in QSAR studies. nih.gov

Table 1: Key Parameters in a Hypothetical QSAR Model for Picropodophyllin Glucosides

| Parameter | Description | Potential Influence of β-D-glucoside |

| Steric Fields | Describes the spatial arrangement and bulk of substituents. | The bulky glucose moiety would significantly alter the steric field, potentially influencing binding affinity and selectivity. |

| Electrostatic Fields | Maps the distribution of charges within the molecule. | The hydroxyl groups of the glucose introduce polar regions, affecting electrostatic interactions with the target protein. |

| Hydrophobicity (logP) | A measure of a compound's lipophilicity. | Glycosylation generally decreases logP, increasing hydrophilicity, which can impact cell permeability and distribution. |

| Hydrogen Bond Donors/Acceptors | Identifies sites for hydrogen bonding. | The glucose moiety provides additional hydrogen bond donors and acceptors, potentially forming new interactions with the target. |

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Picropodophyllin-β-D-glucoside, docking studies are crucial for visualizing its interaction with potential biological targets. Picropodophyllin, the aglycone of Picropodophyllin-β-D-glucoside, is known to be an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). wikipedia.org Molecular docking simulations could elucidate the binding mode of picropodophyllin within the ATP-binding pocket of the IGF-1R kinase domain. rsc.org

Furthermore, picropodophyllin has been shown to affect microtubules, a mechanism distinct from its IGF-1R inhibition. nih.govnih.gov Docking studies could explore the potential binding sites of picropodophyllin and its glucoside on tubulin, comparing it to the known binding site of its stereoisomer, podophyllotoxin. One study, however, suggested that picropodophyllin does not bind directly to the colchicine-binding site on β-tubulin, unlike podophyllotoxin. nih.gov

Molecular dynamics (MD) simulations can complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of Picropodophyllin-β-D-glucoside bound to its target would reveal the stability of the interaction, the flexibility of the ligand in the binding pocket, and the key amino acid residues involved in maintaining the complex.

Table 2: Potential Molecular Docking Targets for Picropodophyllin-β-D-glucoside

| Target Protein | PDB ID (Example) | Potential Interactions |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) Kinase Domain | 3OG7 | Hydrogen bonds, hydrophobic interactions, and potential allosteric modulation. rsc.org |

| β-Tubulin | 1JFF | Exploration of binding sites distinct from the colchicine site, focusing on interactions that could disrupt microtubule dynamics. nih.govfrontiersin.org |

| Topoisomerase II | 5GWK | Investigation of potential inhibitory interactions, similar to other podophyllotoxin derivatives like etoposide (B1684455). medchemexpress.com |

Pharmacophore Modeling for Glucoside Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for Picropodophyllin-β-D-glucoside and its derivatives would consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The generation of a pharmacophore model typically involves the following steps:

Training Set Selection: A diverse set of active and inactive picropodophyllin glucoside analogues would be selected.

Conformational Analysis: The possible three-dimensional conformations of each molecule are generated.

Feature Identification: Common chemical features among the active molecules are identified.

Model Generation and Validation: A pharmacophore model is generated and then validated for its ability to distinguish between active and inactive compounds.

This validated pharmacophore model can then be used for virtual screening of large chemical databases to identify novel compounds with similar features and potential biological activity.

In Silico Prediction of Biological Activity and Molecular Interactions

In silico methods can be employed to predict a wide range of biological activities and molecular properties of Picropodophyllin-β-D-glucoside. These predictions can help in prioritizing compounds for experimental testing and in understanding their potential mechanisms of action.

Prediction of Bioactivity: Computational tools can predict the potential biological targets and activities of a molecule based on its chemical structure. For Picropodophyllin-β-D-glucoside, these tools might predict activities such as anticancer, antiviral, or enzyme inhibitory effects. For example, given that its aglycone, picropodophyllin, is an IGF-1R inhibitor, in silico models would likely predict similar activity for the glucoside, while also considering the influence of the sugar moiety on target affinity and selectivity. wikipedia.org

Prediction of Molecular Interactions: In silico methods can predict how Picropodophyllin-β-D-glucoside will interact with biological macromolecules. This includes predicting its binding affinity to target proteins, identifying the key amino acid residues involved in the interaction, and estimating the free energy of binding. These predictions are crucial for understanding the molecular basis of the compound's biological activity. For instance, in silico analysis could predict whether the glucose moiety of Picropodophyllin-β-D-glucoside forms favorable hydrogen bonds with the target protein, thereby enhancing its binding affinity compared to the aglycone.

Table 3: Commonly Predicted Properties in In Silico Studies

| Property | Prediction Method | Relevance for Picropodophyllin-β-D-glucoside |

| Target Prediction | Ligand-based or structure-based virtual screening | To identify potential new biological targets beyond IGF-1R and tubulin. |

| Binding Affinity | MM-GBSA/PBSA calculations, scoring functions in docking | To quantitatively estimate the strength of interaction with target proteins. |

| ADMET Properties | QSAR models, machine learning algorithms | To predict absorption, distribution, metabolism, excretion, and toxicity, which are crucial for drug development. |

| Mechanism of Action | Systems biology modeling, pathway analysis | To understand the broader biological pathways affected by the compound. |

Analytical Methodologies for Research

Chromatographic Techniques for Separation and Identification (e.g., LC-MS/MS)

Chromatographic methods are fundamental for the isolation and quantification of Picropodophyllin-β-D-glucoside from complex mixtures, such as biological samples or synthetic reaction products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hybrid technique is a cornerstone for the analysis of Picropodophyllin-β-D-glucoside. It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Separation: Reversed-phase chromatography is commonly employed, utilizing columns like the Agilent C18. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol) and an aqueous solution, often containing an additive like formic acid to improve ionization. researchgate.net

Detection and Quantification: A triple-quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode is frequently used. researchgate.net Quantification is achieved through multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. researchgate.net For instance, the MRM precursor-product ion transition for a similar compound, 3', 4'-dimethoxy flavonol-3-β-d-glucopyranoside, was identified as m/z 461.1 → 299.2. researchgate.net This methodology allows for the development of reliable and validated bioanalytical methods for pharmacokinetic studies. researchgate.net

Other Chromatographic Methods: While LC-MS/MS is a primary tool, other chromatographic techniques like Thin-Layer Chromatography (TLC) can be used for initial qualitative analysis and monitoring of reactions. researchgate.neticm.edu.pl High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is also a valuable technique for the identification and quantification of related flavonoid glycosides. researchgate.net

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of Picropodophyllin-β-D-glucoside, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise structure. In related β-D-glucoside compounds, the anomeric proton (H-1''') of the glucosyl moiety typically appears as a doublet in the ¹H-NMR spectrum with a coupling constant (J) between 8.8 and 9.2 Hz, confirming the β-configuration. nih.gov The anomeric carbon signal in the ¹³C-NMR spectrum is characteristically found around δ ~ 82.5 ppm. nih.gov Comprehensive 2D NMR experiments such as HSQC, HMBC, COSY, and NOESY are used to establish the connectivity and spatial relationships between atoms, which is essential for unambiguously assigning the structure and differentiating it from isomers. icm.edu.pl

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectra of related flavonol glycosides show characteristic absorption bands that can help confirm the presence of hydroxyl groups, aromatic rings, and glycosidic linkages. icm.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the aromatic rings in Picropodophyllin (B173353). The UV spectra of related flavonol glycosides exhibit characteristic absorption maxima. icm.edu.plnih.gov For example, gossypetin-3'-O-glucoside shows a maximum absorption at 384 nm. icm.edu.pl

Cell-Based Assays for Mechanistic Investigations (e.g., Western Blot, Immunofluorescence, Flow Cytometry)

To understand how Picropodophyllin-β-D-glucoside affects cellular processes, a variety of cell-based assays are employed. These assays provide insights into the compound's mechanism of action, including its effects on cell cycle, apoptosis, and specific signaling pathways.

Western Blot: This technique is widely used to detect and quantify specific proteins in cell lysates. In studies involving the related compound picropodophyllin (PPP), Western blotting has been used to analyze the expression and phosphorylation status of key proteins in signaling pathways, such as IGF-1R, Akt, and ERK. nih.govresearchgate.net It is also used to assess the levels of cell cycle regulatory proteins like Cyclin B1 and CDK1, and apoptosis markers such as PARP. nih.govnih.gov Densitometric analysis of the blots allows for the quantification of changes in protein levels. nih.gov

Immunofluorescence: This microscopy-based technique is used to visualize the subcellular localization of specific proteins. For instance, in studies with PPP, immunofluorescence has been employed to examine the localization of tubulin and the mitotic marker phospho-histone H3 (pH3), providing evidence for the compound's effects on microtubule dynamics and mitotic arrest. nih.gov It has also been used to assess the expression of proteins like E-cadherin and vimentin (B1176767) to evaluate changes in cellular characteristics. nih.gov

Flow Cytometry: Flow cytometry is a powerful tool for analyzing the characteristics of individual cells within a population. It is extensively used to:

Analyze the cell cycle distribution: By staining cells with a DNA-binding dye like propidium (B1200493) iodide (PI) or DAPI, flow cytometry can quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. nih.govoncotarget.com This has been instrumental in demonstrating the G2/M phase arrest induced by PPP. nih.govoncotarget.com

Detect apoptosis: Using annexin (B1180172) V and propidium iodide staining, flow cytometry can distinguish between viable, apoptotic, and necrotic cells. nih.gov

Measure fluorescence intensity: It can be used to quantify the fluorescence of cells stained with specific probes, such as SPiDER-βGal for senescence-associated β-galactosidase activity. nih.gov

In Vitro Tyrosine Kinase Assays for Receptor Activity

Given that picropodophyllin is known to inhibit the insulin-like growth factor-1 receptor (IGF-1R), a receptor tyrosine kinase, in vitro kinase assays are essential for directly measuring the inhibitory activity of Picropodophyllin-β-D-glucoside on this and other kinases. nih.govnih.gov

Radiometric Assays: These assays directly measure the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP or [γ-³²P]ATP) to a substrate. This method can detect various types of inhibitors, including those that are ATP-competitive, substrate-competitive, or allosteric. eurofinsdiscovery.com

Phosphorylation Antibody Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of multiple receptor tyrosine kinases (RTKs). nih.gov By incubating cell lysates with a membrane containing antibodies specific for phosphorylated RTKs, researchers can identify which kinases are activated or inhibited by the compound. nih.gov

High-Throughput Screening Assays: Various high-throughput screening platforms are available to assess the activity of a compound against a large panel of kinases. mesoscale.com These assays often utilize technologies like quantitative PCR or luminescence to measure kinase activity and can be performed in a cell-free format. eurofinsdiscovery.commesoscale.com This allows for the determination of the compound's selectivity and potency against different kinases. eurofinsdiscovery.com

Table of Research Findings from Analytical Methodologies:

| Analytical Technique | Research Finding for Picropodophyllin (PPP) or Related Glucosides | Reference |

| LC-MS/MS | A reliable method for the quantitation of a related flavonol glucoside in rat plasma was developed using an Agilent C18 column and ESI-MS/MS in MRM mode. | researchgate.net |

| ¹H NMR | The β-configuration of related glucoside compounds was confirmed by the doublet signal of the anomeric proton with a coupling constant of 8.8–9.2 Hz. | nih.gov |

| ¹³C NMR | The anomeric carbon of related glucoside compounds was identified at approximately δ 82.5 ppm. | nih.gov |

| Western Blot | PPP treatment increased Cyclin B1 protein levels and was shown to inhibit the phosphorylation of IGF-1R, Akt, and ERK. | nih.govnih.gov |

| Immunofluorescence | PPP treatment was shown to disrupt microtubule organization and increase the number of cells positive for the mitotic marker phospho-histone H3. | nih.gov |

| Flow Cytometry | PPP induced a G2/M phase arrest in various cancer cell lines and was used to quantify apoptosis via annexin V/propidium iodide staining. | nih.govnih.govoncotarget.com |

| In Vitro Kinase Assay | PPP was identified as a potent and selective inhibitor of IGF-1R tyrosine kinase activity. | nih.govnih.gov |

| Phosphorylation Antibody Array | Used to measure the phosphorylation of 71 different receptor tyrosine kinases to assess the specificity of kinase inhibition. | nih.gov |

Future Research Directions

Elucidation of Detailed Molecular Mechanisms for Specific Glucoside Linkages

A fundamental area of future inquiry lies in understanding the behavior of the β-D-glucosidic linkage in a biological environment. The stability of this bond is paramount, as it dictates whether the molecule acts as a prodrug—releasing the active aglycone, picropodophyllin (B173353)—or possesses its own intrinsic activity. Research should focus on identifying the specific enzymes, such as glycoside hydrolases, that may be responsible for its metabolism.

Studies on other complex glucosides, like laminarin, have revealed that enzymes can exhibit high specificity, preferentially cleaving linkages based on their position and the structure of the surrounding molecule. nih.gov For instance, certain endo-β-1,3-glucanases hydrolyze internal β-D-glucosidic linkages but are inactive on structures lacking specific side chains. nih.gov Future investigations should aim to determine if Picropodophyllin-β-D-glucoside is a substrate for similar enzymes and to characterize the kinetics of this hydrolysis. Understanding the cleavage mechanism is critical for predicting the compound's activation and downstream effects.

Exploration of Novel Synthetic Routes for Diverse Glucoside Structures

While Picropodophyllin-β-D-glucoside exists as a specific structure, future research would benefit immensely from the development of versatile and efficient synthetic methodologies to create a diverse library of related compounds. Drawing inspiration from synthetic strategies developed for other glycosides, such as pyrimidine (B1678525) N-β-D-glucosides, researchers could explore various operational routes. nih.gov

Key areas of exploration should include:

Varying the Glycosidic Linkage: Developing methods to form not only O-glycosidic bonds but also C- and N-glycosidic linkages to the picropodophyllin core. nih.gov

Modifying the Sugar Moiety: Substituting the glucose with other monosaccharides or oligosaccharides to modulate activity and specificity.

Protecting Group Strategies: Optimizing the use of protecting groups, such as tetra-O-acetyl derivatives, which are common intermediates in glycoside synthesis, to improve yields and purity. nih.gov

The ability to efficiently synthesize a range of these glucosides is a prerequisite for comprehensive structure-activity relationship studies.

Comprehensive SAR Studies of the Glucoside Moiety for IGF-1R Independent Pathways

The aglycone, picropodophyllin (PPP), is known to exert potent anticancer effects through mechanisms independent of the Insulin-like Growth Factor-1 Receptor (IGF-1R). nih.gov Studies have shown that PPP induces mitotic arrest and cell death by depolymerizing microtubules, a mechanism distinct from its IGF-1R inhibitory function. nih.govnih.gov A critical future research direction is to conduct comprehensive Structure-Activity Relationship (SAR) studies to understand how the β-D-glucoside moiety influences these specific IGF-1R-independent pathways.

These SAR studies should systematically investigate how changes to the glucoside portion of the molecule affect its ability to inhibit microtubule formation. Key questions to address include:

Does the glucoside moiety enhance or diminish the microtubule-disrupting activity of the picropodophyllin core?

Is the intact glucoside molecule active, or must it be hydrolyzed to picropodophyllin to exert its effect?

How do different sugar structures or linkage types alter the interaction with tubulin and other components of the mitotic machinery?

These investigations will clarify the precise role of the glucose unit and guide the design of derivatives with optimized activity against targets like tubulin. nih.gov

Investigation of Glucoside Impact on Cellular Transport and Uptake Mechanisms

The addition of a hydrophilic glucose moiety is expected to significantly alter the way Picropodophyllin-β-D-glucoside enters cells compared to its more lipophilic aglycone. Future research must, therefore, focus on elucidating its specific cellular transport and uptake mechanisms.

Drawing from studies on other glucosides, such as cyanidin-3-glucoside, research protocols could involve using cell models to track uptake under various conditions. nih.gov Key experimental approaches would include:

Utilizing endocytic inhibitors to determine the roles of pathways like macropinocytosis and clathrin-mediated endocytosis. nih.gov

Assessing the temperature and concentration dependence of uptake to understand if it is an active or passive process. nih.gov

Exploring advanced delivery systems, such as nanoliposomes, which have been shown to improve the transport efficiency and uptake of other glycosylated compounds by encapsulating them. nih.gov

Understanding these transport mechanisms is essential for interpreting the compound's biological activity and bioavailability.

Advanced Computational Modeling for Predictive Activity and Target Identification

Computational modeling offers a powerful, resource-efficient approach to guide future research. Molecular docking and molecular dynamics simulations should be employed to predict the binding of Picropodophyllin-β-D-glucoside to various biological targets. These in silico approaches, which have been successfully used for other novel glycosides, can provide crucial insights before committing to costly and time-consuming synthesis and biological testing. nih.gov

Future computational studies should focus on:

Target Comparison: Docking Picropodophyllin-β-D-glucoside and its aglycone, picropodophyllin, into the binding sites of known targets like tubulin and IGF-1R to compare their binding affinities and conformations.

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of hypothetical new glucoside derivatives.

Off-Target Screening: Screening the compound against a panel of proteins to identify potential new targets and predict possible off-target effects.

These models can help prioritize the most promising derivatives for synthesis and biological evaluation, accelerating the discovery process.

Discovery of Novel Glucoside Derivatives with Enhanced or Differentiated Biological Profiles

The ultimate goal of the outlined research directions is the discovery of novel glucoside derivatives of picropodophyllin with superior or differentiated biological profiles. Natural glycosides often serve as a starting point for the synthesis of derivatives with improved therapeutic properties. nih.gov By integrating novel synthetic routes (9.2), SAR data (9.3), transport mechanism insights (9.4), and predictive computational models (9.5), a new generation of compounds can be rationally designed.

The objectives for these new derivatives could include:

Enhanced Potency: Increasing the efficacy against known targets like microtubules.

Improved Selectivity: Designing molecules that are more selective for cancer cells over healthy cells.

Novel Mechanisms: Discovering derivatives that possess entirely new mechanisms of action, independent of both IGF-1R and tubulin.

Optimized Pharmacokinetics: Modifying the glucoside structure to improve solubility, metabolic stability, and cellular uptake.

This systematic approach provides a robust framework for unlocking the full therapeutic potential of Picropodophyllin-β-D-glucoside and its future analogues.

Q & A

Q. 1.1. What are the primary molecular targets and mechanisms of action of Picropodophyllin-α-D-glucoside in preclinical models?

Methodological Answer: To identify molecular targets, use in vitro binding assays (e.g., kinase profiling or phosphatase screening) and validate with techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For mechanistic studies, employ transcriptomic (RNA-seq) or proteomic (LC-MS/MS) analyses in cell lines treated with the compound. Cross-reference findings with databases like DEPOD for phosphatase-substrate interactions .

Q. 1.2. How should researchers design experiments to evaluate the efficacy of Picropodophyllin-α-D-glucoside in cancer models?

Methodological Answer: Adopt a PICOT framework :

- P opulation: Select cancer cell lines (e.g., breast adenocarcinoma MCF-7) or patient-derived xenografts.

- I ntervention: Dose-response studies with Picropodophyllin-α-D-glucoside.

- C omparison: Control groups (vehicle) and comparator compounds (e.g., standard chemotherapeutics).

- O utcome: Metrics like IC50, apoptosis assays (Annexin V/PI), and tumor volume reduction.

- T ime: Longitudinal studies (e.g., 14–28 days). Include triplicate experiments and blinded analysis to reduce bias .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in data on Picropodophyllin-α-D-glucoside’s selectivity across different disease models?

Methodological Answer: Contradictions may arise from model-specific variables (e.g., genetic heterogeneity or metabolic differences). Perform comparative multi-omics :

Q. 2.2. What advanced techniques are required to characterize the stereochemical stability of Picropodophyllin-α-D-glucoside under physiological conditions?

Methodological Answer:

- Chiral HPLC or circular dichroism (CD) to monitor stereochemical integrity.

- Accelerated stability testing : Expose the compound to simulated physiological conditions (pH 7.4, 37°C) and analyze degradation products via high-resolution mass spectrometry (HRMS).

- Molecular dynamics simulations to predict isomerization pathways. Reference ICH guidelines for stability protocol design .

Experimental Design & Data Analysis

Q. 3.1. How should researchers optimize dosing regimens for Picropodophyllin-α-D-glucoside in combination therapies?

Methodological Answer:

Q. 3.2. What statistical approaches are recommended for analyzing heterogeneous responses to Picropodophyllin-α-D-glucoside in heterogeneous tumor samples?

Methodological Answer:

- Apply mixed-effects models to account for intra-tumor variability.

- Use single-cell RNA-seq to identify subpopulations with differential drug sensitivity.

- Implement Bayesian hierarchical modeling to integrate data from multiple cohorts .

Translational & Ethical Considerations

Q. 4.1. How can preclinical data on Picropodophyllin-α-D-glucoside be translated into clinical trial design?

Methodological Answer:

Q. 4.2. What ethical frameworks apply to studies involving Picropodophyllin-α-D-glucoside in human subjects?

Methodological Answer:

- Follow IRB protocols for informed consent, emphasizing risks of off-target effects.

- Use adaptive trial designs to minimize patient exposure to subtherapeutic doses.

- Reference ICH E6(R3) for safety monitoring and data integrity .

Data Reproducibility & Synthesis

Q. 5.1. How can researchers ensure reproducibility in studies of Picropodophyllin-α-D-glucoside’s anti-inflammatory effects?

Methodological Answer:

Q. 5.2. What systematic review strategies are effective for synthesizing evidence on Picropodophyllin-α-D-glucoside?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.